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molecular formula C11H8BrF3O3 B009097 Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate CAS No. 104222-46-0

Ethyl 3-bromo-2,4,5-trifluorobenzoylacetate

Cat. No. B009097
M. Wt: 325.08 g/mol
InChI Key: SWZVGWDMALRZMD-UHFFFAOYSA-N
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Patent
US04826982

Procedure details

To an emulsion of diethyl 3-bromo-2,4,5-trifluorobenzoylmalonate (3.25 g) in water (4 ml) was added p-toluenesulfonic acid (4 mg) and refluxed for 3 hours with vigorous stirring. After cooling, the reaction mixture was extracted with dichloromethane (8 ml×4). The organic layer was washed with water saturated with sodium chloride, dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized from dichloromethane-n-hexane to give the title compound (1.51 g), mp 85°-88° C.
Name
diethyl 3-bromo-2,4,5-trifluorobenzoylmalonate
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
4 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([F:23])=[C:4]([CH:18]=[C:19]([F:22])[C:20]=1[F:21])[C:5]([CH:7](C(OCC)=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:6].C1(C)C=CC(S(O)(=O)=O)=CC=1>O>[Br:1][C:2]1[C:3]([F:23])=[C:4]([CH:18]=[C:19]([F:22])[C:20]=1[F:21])[C:5]([CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9])=[O:6]

Inputs

Step One
Name
diethyl 3-bromo-2,4,5-trifluorobenzoylmalonate
Quantity
3.25 g
Type
reactant
Smiles
BrC=1C(=C(C(=O)C(C(=O)OCC)C(=O)OCC)C=C(C1F)F)F
Name
Quantity
4 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours with vigorous stirring
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with dichloromethane (8 ml×4)
WASH
Type
WASH
Details
The organic layer was washed with water saturated with sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from dichloromethane-n-hexane

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)CC(=O)OCC)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.51 g
YIELD: CALCULATEDPERCENTYIELD 56.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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